N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Description

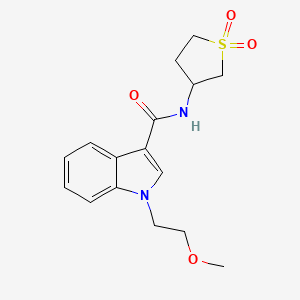

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl sulfone group and a 2-methoxyethyl-substituted indole core.

Properties

Molecular Formula |

C16H20N2O4S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(2-methoxyethyl)indole-3-carboxamide |

InChI |

InChI=1S/C16H20N2O4S/c1-22-8-7-18-10-14(13-4-2-3-5-15(13)18)16(19)17-12-6-9-23(20,21)11-12/h2-5,10,12H,6-9,11H2,1H3,(H,17,19) |

InChI Key |

SGUBPXQTAGKAOC-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 357.43 g/mol

- CAS Number : 1401540-09-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways, suggesting its role in modulating immune responses.

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Anticancer Studies

A study investigating the compound's anticancer properties revealed significant cytotoxic effects on A549 lung cancer cells. The mechanism involved the activation of the caspase pathway, leading to increased apoptosis rates. The study reported a half-maximal inhibitory concentration (IC50) of approximately 10 µM for A549 cells, indicating potent activity against this cell line.

Anti-inflammatory Mechanisms

Research has demonstrated that the compound effectively reduces TNF-α levels in vitro. In an experimental model involving lipopolysaccharide (LPS) induced inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against MRSA, highlighting its potential as an alternative therapeutic agent in antibiotic-resistant infections.

Scientific Research Applications

Structural Features

The compound features an indole moiety, which is known for its diverse biological activities. The presence of a tetrahydrothiophene ring contributes to its unique chemical reactivity. The carboxamide functional group enhances solubility and biological interactions. Its molecular formula is with a molecular weight of 336.4 g/mol, indicating a well-defined structure conducive to various applications in drug design and development.

Biological Activities

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide exhibit a range of biological activities:

- Antiviral Properties : Studies have shown that indole derivatives can inhibit HIV-1 integrase activity, suggesting potential use in antiviral therapies .

- Anticancer Activity : Preliminary evaluations indicate antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. This suggests a role in cancer treatment development .

- Anti-inflammatory Effects : Some indole derivatives have demonstrated the ability to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Indole-3-acetic acid | Contains indole structure | Plant hormone involved in growth regulation |

| 5-Fluoroindole | Fluorinated indole derivative | Anticancer properties due to DNA intercalation |

| 2-Methylindole | Methylated indole derivative | Exhibits antimicrobial activity |

This compound is particularly notable due to its combination of sulfur and nitrogen heterocycles, which may provide distinct pharmacological properties not observed in simpler indole derivatives .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Study on HIV Inhibition : A study demonstrated that related indole derivatives could effectively inhibit HIV integrase with IC50 values as low as 0.13 μM, indicating strong antiviral potential .

- Antiproliferative Activity Assessment : Another study evaluated various synthesized compounds for their antiproliferative activities against HeLa and MCF-7 cell lines. The results indicated significant cytotoxicity, suggesting further investigation into these compounds as potential anticancer agents .

Future Research Directions

The unique structural features and biological activities of this compound warrant further exploration in several areas:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for drug development.

- Optimization of Pharmacological Properties : Further structural modifications could enhance its efficacy and selectivity against specific biological targets.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile of this compound will be essential before clinical trials.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and analogs:

Key Observations :

- The 2-methoxyethyl group on the indole nitrogen introduces moderate lipophilicity, contrasting with the trifluoromethyl group in CAS 942719-51-9, which increases hydrophobicity and may affect blood-brain barrier penetration .

- DM-11’s dihydropyridinone core offers hydrogen-bonding sites absent in the indole-based target compound, suggesting divergent receptor interactions .

Pharmacological and Physicochemical Considerations

- Lipophilicity : The trifluoromethyl group in CAS 942719-51-9 increases logP compared to the target compound’s methoxyethyl group, which balances lipophilicity and solubility .

- Metabolic Stability: Sulfone-containing compounds (e.g., target compound, CAS 942719-51-9) resist oxidative metabolism better than non-sulfonated analogs, as seen in regulated indole carboxaldehydes () .

- Receptor Binding: Indole carboxamides often target serotonin or cannabinoid receptors. The 2-methoxyethyl group may reduce steric hindrance compared to bulkier substituents like benzodioxol in ’s compound .

Preparation Methods

Direct Coupling via Activated Esters

Activation of the carboxylic acid using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates amide bond formation. A protocol adapted from tricyclic heteroaryl carboxamide synthesis involves:

Stepwise Carboxylation and Amidation

An alternative route involves converting the indole-3-carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with the sulfone-containing amine. This method, similar to N-adamantyl indole-3-carboxamide synthesis , proceeds as follows:

-

Chlorination : Indole-3-carboxylic acid + SOCl₂ (reflux, 2 h).

-

Amidation : Acid chloride + 1,1-dioxidotetrahydrothiophen-3-amine in THF with triethylamine (TEA).

Sulfone Group Introduction

The 1,1-dioxidotetrahydrothiophen-3-amine precursor is synthesized via oxidation of tetrahydrothiophen-3-amine. Oxidation protocols from sulfone-containing heterocycles recommend:

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 4–6 hours.

-

Catalyst : Tungstic acid (H₂WO₄) to enhance reaction efficiency.

Integrated Synthetic Routes

Two optimized pathways are proposed based on literature precedents:

Route A: Sequential Alkylation and Coupling

Route B: One-Pot Tandem Reaction

A streamlined approach combines N-alkylation and carboxamide formation in a single reactor, leveraging multi-component cyclization strategies:

-

Components : Indole, 2-methoxyethyl bromide, in situ-generated 1,1-dioxidotetrahydrothiophen-3-amine.

-

Conditions : DMF, Cs₂CO₃, 80°C, 12 hours.

Analytical and Purification Data

| Step | Method | Purity (HPLC) | Yield (%) | Reference |

|---|---|---|---|---|

| N1-Alkylation | Flash Chromatography | >95% | 70–85 | |

| C3-Carboxamide Coupling | Reverse-Phase HPLC | >98% | 60–75 | |

| Sulfone Oxidation | Distillation | >99% | 80–90 |

Challenges and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.